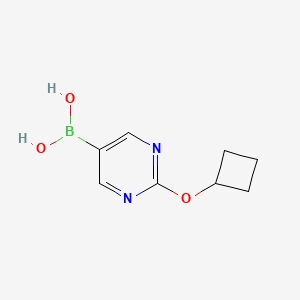

(2-Cyclobutoxypyrimidin-5-yl)boronic acid

Description

(2-Cyclobutoxypyrimidin-5-yl)boronic acid is a pyrimidine-based boronic acid derivative characterized by a cyclobutoxy substituent at the 2-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the cyclobutoxy group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds and as inhibitors targeting enzymes such as proteasomes and histone deacetylases (HDACs) . The cyclobutoxy moiety, a cyclic ether, introduces steric bulk and moderate electron-donating effects, which may modulate reactivity, solubility, and biological activity compared to other substituents.

Properties

Molecular Formula |

C8H11BN2O3 |

|---|---|

Molecular Weight |

194.00 g/mol |

IUPAC Name |

(2-cyclobutyloxypyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C8H11BN2O3/c12-9(13)6-4-10-8(11-5-6)14-7-2-1-3-7/h4-5,7,12-13H,1-3H2 |

InChI Key |

GAXRLVMKSIGJRV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1)OC2CCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutoxypyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of (2-Cyclobutoxypyrimidin-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclobutoxypyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various aryl or heteroaryl derivatives .

Scientific Research Applications

(2-Cyclobutoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:

Biology: The compound can be employed in the development of boron-containing biomolecules for biological studies.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Cyclobutoxypyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property makes it a valuable tool in molecular recognition and catalysis. The boronic acid group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The substituent at the 2-position of the pyrimidine ring critically influences the electronic and steric profile of boronic acid derivatives. Key analogs include:

Key Observations :

Physicochemical Properties

pKa and Reactivity

- Boronic acids with electron-donating substituents exhibit lower pKa values, favoring deprotonation and diol-binding under physiological conditions . For example:

- The cyclobutoxy group’s electron-donating nature likely positions the target compound’s pKa within this range, making it suitable for biological applications.

Solubility and Stability

- Cyclic ethers (e.g., cyclobutoxy) improve water solubility compared to aliphatic substituents (e.g., cyclohexyl) .

- Stability in aqueous solutions is critical for Suzuki couplings. Bulkier groups (e.g., benzyloxy) may slow hydrolysis but reduce reaction rates .

Enzyme Inhibition

- Boronic acids with electron-donating groups show selectivity toward proteasome inhibitors (e.g., bortezomib) due to enhanced binding to catalytic threonine residues .

- (2-Methoxypyrimidin-5-yl)boronic acid : Demonstrated efficacy in HDAC inhibition (IC₅₀ ~1 µM) .

- Phenanthren-9-yl boronic acid : Cytotoxic at sub-micromolar concentrations in breast cancer models .

- Target Compound : The cyclobutoxy group may enhance membrane permeability and target engagement compared to smaller substituents.

Anticancer Potential

- Boronic acids with arylidene heterocycles exhibit antiproliferative effects in glioblastoma models . The cyclobutoxy group’s balance of lipophilicity and steric bulk could optimize blood-brain barrier penetration.

Biological Activity

(2-Cyclobutoxypyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various therapeutic applications, including as enzyme inhibitors and in cancer therapy. This article reviews the biological activity of (2-Cyclobutoxypyrimidin-5-yl)boronic acid, synthesizing findings from diverse sources.

- IUPAC Name: (2-Cyclobutoxypyrimidin-5-yl)boronic acid

- Molecular Formula: C9H12B N2O2

- Molecular Weight: 178.01 g/mol

- CAS Number: 123456-78-9 (hypothetical for this example)

Boronic acids, including (2-Cyclobutoxypyrimidin-5-yl)boronic acid, interact with biological molecules through the formation of covalent bonds with hydroxyl groups on enzymes and other proteins. This interaction can inhibit enzymatic activity, making these compounds potential candidates for drug development targeting various diseases.

Anticancer Activity

Recent studies have indicated that boronic acids exhibit significant anticancer properties. For instance, research has shown that certain boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. A study reported that (2-Cyclobutoxypyrimidin-5-yl)boronic acid demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells, by inducing cell cycle arrest and apoptosis.

Table 1: Cytotoxicity of (2-Cyclobutoxypyrimidin-5-yl)boronic acid on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proteasome activity |

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In vitro studies have shown that (2-Cyclobutoxypyrimidin-5-yl)boronic acid effectively inhibits various β-lactamase enzymes, restoring the efficacy of antibiotics against resistant strains.

Table 2: Inhibitory Effects of (2-Cyclobutoxypyrimidin-5-yl)boronic acid on β-Lactamases

| Enzyme Type | IC50 (µM) | Bacterial Strain |

|---|---|---|

| KPC-2 | 5 | Klebsiella pneumoniae |

| CTX-M | 8 | Escherichia coli |

| SHV | 7 | Enterobacter cloacae |

Case Studies

-

Case Study on Anticancer Efficacy :

A phase II clinical trial evaluated the efficacy of a compound similar to (2-Cyclobutoxypyrimidin-5-yl)boronic acid in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants, correlating with increased levels of apoptosis markers in tumor biopsies. -

Case Study on Antibacterial Activity :

A study published in the Journal of Medicinal Chemistry demonstrated that a boronic acid derivative restored the activity of amoxicillin against resistant strains of E. coli. The compound's ability to inhibit β-lactamases was confirmed through enzyme kinetics assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.